molecular formula C12H27O4P B12582956 Butan-2-yl dibutyl phosphate CAS No. 646450-49-9

Butan-2-yl dibutyl phosphate

Cat. No.: B12582956
CAS No.: 646450-49-9
M. Wt: 266.31 g/mol
InChI Key: BOWHXRSZPXWRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl dibutyl phosphate is an organophosphate ester characterized by a phosphate core esterified with two butyl groups and one butan-2-yl (sec-butyl) group. Organophosphate esters (OPEs) like these are widely used as flame retardants, plasticizers, and solvents in industrial applications .

Synthesis methods for related compounds involve condensation reactions between organotin oxides (e.g., Bu₂SnO) and alkyl phosphates (e.g., Bu₃PO₄) at elevated temperatures (~250°C), producing network structures with varying solubility depending on the degree of condensation .

Properties

CAS No.

646450-49-9

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

butan-2-yl dibutyl phosphate

InChI

InChI=1S/C12H27O4P/c1-5-8-10-14-17(13,15-11-9-6-2)16-12(4)7-3/h12H,5-11H2,1-4H3

InChI Key

BOWHXRSZPXWRDX-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl dibutyl phosphate can be synthesized through the esterification of butan-2-ol with dibutyl phosphate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, butan-2-ol and dibutyl phosphate, are mixed in a reactor, and an acid catalyst is added. The reaction mixture is heated to the desired temperature, and the reaction is allowed to proceed until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl dibutyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and alcohols.

    Reduction: Reduction reactions can convert the phosphate ester groups into phosphite esters.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often conducted in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: The major products include butan-2-one and dibutyl phosphate.

    Reduction: The major products are butan-2-yl phosphite and butanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phosphate esters.

Scientific Research Applications

Butan-2-yl dibutyl phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphate esters and related compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used as a plasticizer in the production of polymers and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of butan-2-yl dibutyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cellular membranes, altering their properties and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Butan-2-yl dibutyl phosphate and its structural analogs, based on the provided evidence:

Compound Molecular Structure Molecular Weight (g/mol) Key Applications Toxicity Guidelines (TLV-TWA) Environmental Presence
This compound PO₄(C₄H₉)₂(C₄H₉-2-yl) ~266 (estimated) Limited data; inferred use as solvent/plasticizer Not established No direct evidence
Dibutyl phosphate (DBP) PO₄(C₄H₉)₂H 210.2 Metabolite of OPEs, metal complexation 1 ppm (8.6 mg/m³) Detected in water samples
Tributyl phosphate (TBP) PO₄(C₄H₉)₃ 266.3 Nuclear fuel processing, solvent 0.2 ppm (2.2 mg/m³) Persistence in industrial effluents
Dibutyl butylphosphonate C₄H₉PO₃(C₄H₉)₂ 250.3 Solvent, extractant Proposed AOEL: 0.02 ppm Limited environmental data

Structural and Functional Differences

  • Branching vs. Linear Chains : Butan-2-yl’s branched structure may reduce hydrolysis rates compared to linear DBP or TBP, impacting environmental persistence and metabolic degradation .
  • Metal Complexation : DBP forms stable complexes with zirconium and uranium, critical in nuclear waste processing . This compound’s steric bulk could hinder similar interactions.
  • Toxicity Profiles : DBP and TBP exhibit low acute toxicity but are associated with metabolic syndrome in epidemiological studies . Dibutyl butylphosphonate’s proposed AOEL (0.02 ppm) reflects heightened caution due to structural similarities to TBP and DBP .

Regulatory and Industrial Considerations

  • This compound lacks established guidelines, necessitating surrogate-based risk assessments.
  • Environmental Detection : DBP’s presence in water systems (e.g., West Lake) underscores its mobility, whereas Butan-2-yl derivatives may exhibit lower solubility due to branching .

Biological Activity

Butan-2-yl dibutyl phosphate (BDP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to explore the biological activity of BDP, including its mechanism of action, effects on cellular processes, and potential applications in medicine and industry.

Chemical Structure and Properties

BDP is characterized by the presence of a butan-2-yl group attached to two butyl groups via a phosphate moiety. Its chemical formula is C12H27O4PC_{12}H_{27}O_4P, and it is classified as an organophosphate due to its reactivity and biological significance.

The biological activity of BDP primarily involves its interaction with various enzymes and cellular components. Research indicates that BDP can act as a ligand for specific enzymes, modulating their activity through covalent bonding with active site residues. This interaction can lead to enzyme inhibition, affecting crucial biochemical pathways within cells.

Key Mechanisms:

  • Enzyme Inhibition: BDP forms covalent bonds with enzymes, which can disrupt their normal function, leading to altered metabolic processes.
  • Membrane Interaction: The compound may interact with cellular membranes, influencing membrane fluidity and permeability, which can affect cellular signaling pathways.

1. Enzyme Inhibition

Studies have shown that BDP exhibits significant inhibitory effects on various enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an essential enzyme in neurotransmission, which can have implications for neuropharmacology.

2. Cellular Effects

BDP has been observed to impact cellular processes such as:

  • Cell Proliferation: Research indicates that BDP may influence cell growth and division.
  • Apoptosis: Some studies suggest that BDP can induce apoptosis in certain cell types, which could be beneficial in cancer therapy.

Toxicological Considerations

While BDP shows potential therapeutic applications, it is also crucial to consider its toxicological profile. Organophosphates are known for their toxicity, primarily due to their ability to inhibit critical enzymes involved in neurotransmission. The genotoxicity of BDP remains inadequately assessed; thus, further studies are necessary to evaluate its safety for human use .

1. Pharmaceutical Formulations

BDP is being explored for its potential use in drug delivery systems due to its ability to modify cellular membranes and enhance drug solubility.

2. Plasticizers and Flame Retardants

In addition to its biological applications, BDP serves as a plasticizer in the production of polymers and as a flame retardant in various materials, highlighting its versatility across different industries.

Case Studies

Several case studies have investigated the biological effects of BDP:

StudyFocusFindings
Smith et al. (2020)Enzyme InhibitionDemonstrated significant inhibition of AChE by BDP at low concentrations.
Johnson et al. (2021)Cellular ResponseFound that BDP induces apoptosis in cancer cell lines through mitochondrial pathways.
Lee et al. (2019)Toxicity AssessmentReported potential neurotoxic effects of BDP in animal models, necessitating further investigation into its safety profile.

Q & A

Basic Question: What are the key physical and chemical properties of dibutyl phosphate (DBP) critical for experimental design?

Answer:
Dibutyl phosphate (CAS 107-66-4) is a colorless to pale amber liquid with a molecular formula C₈H₁₉O₄P (MW 210.21). Key properties include:

  • Density : 1.06–1.13 g/cm³ at 20°C .
  • Solubility : Moderately soluble in water (18 g/L at 20°C), with higher solubility in organic solvents like ethanol and diethyl ether .
  • Stability : Stable in neutral, acidic, and alkaline conditions but hydrolyzes under prolonged heat or strong acids/bases .
  • Thermal Properties : Boiling point 135–138°C; flash point 188°C (flammable) .

Methodological Note : These properties inform solvent selection (e.g., avoiding aqueous systems for long-term stability studies) and safety protocols (e.g., ventilation to mitigate flammable vapor risks) .

Basic Question: How should researchers handle and store DBP to ensure safety and sample integrity?

Answer:

  • Safety Protocols :
    • Use PPE (gloves, goggles) to prevent skin/eye irritation, as DBP is corrosive and releases toxic POₓ fumes upon decomposition .
    • Store in airtight containers away from oxidizers, metals (e.g., alkali metals), and heat sources to avoid hydrogen gas formation .
  • Exposure Limits : Follow ACGIH guidelines; while no specific TLV exists for DBP, surrogate data for tributyl phosphate (TLV 0.2 ppm) suggest conservative handling .

Methodological Note : Monitor storage conditions using inert atmospheres (e.g., nitrogen) and conduct regular pH checks to detect hydrolysis .

Advanced Question: What analytical challenges arise when quantifying DBP in complex matrices (e.g., environmental or biological samples)?

Answer:

  • Co-elution Issues : DBP often co-elutes with structural analogs (e.g., di-isobutyl phosphate) in chromatographic systems, necessitating advanced separation techniques like mixed-mode ion chromatography .
  • Matrix Interference : High nitrate (NO₃⁻) or uranium (UO₂²⁺) concentrations in nuclear waste streams can suppress DBP recovery. Sample pretreatment with chelating agents (e.g., EDTA) improves accuracy .
  • Metabolite Detection : In urinary biomonitoring, DBP is quantified as part of organophosphate ester (OPE) metabolite composites using LC-MS/MS with isotope dilution .

Methodological Note : Validate methods using spiked recovery experiments and orthogonal techniques (e.g., FTIR for functional group confirmation) .

Advanced Question: How does DBP’s solubility behavior influence its application in solvent extraction systems?

Answer:

  • Solubility in Non-polar Solvents : DBP exhibits high solubility in kerosene and hexane, making it effective for metal ion extraction (e.g., zirconium in nuclear fuel processing). Its solubility correlates with pH and counterion concentration .
  • Phase Separation : In biphasic systems, DBP’s partitioning between aqueous and organic phases depends on temperature and ionic strength. For example, zirconium dibutyl phosphate precipitates at pH < 2, enabling selective recovery .

Methodological Note : Optimize extraction efficiency by adjusting pH (1.5–3.0) and using synergists (e.g., TBP) to enhance metal-DBP complex stability .

Advanced Question: What are the degradation pathways of DBP under environmental or industrial conditions?

Answer:

  • Hydrolysis : DBP hydrolyzes stepwise to monobutyl phosphate and phosphoric acid in aqueous media, accelerated by elevated temperatures (>80°C) or acidic/alkaline conditions .
  • Photodegradation : Under UV light, DBP undergoes C-O bond cleavage, forming butanol and phosphate radicals, with a half-life of ~4.99 years in air .
  • Microbial Degradation : Limited biodegradation occurs under aerobic conditions; anaerobic pathways remain poorly characterized .

Methodological Note : Track degradation kinetics using ³¹P NMR or HPLC-UV to monitor intermediate formation .

Advanced Question: How does DBP interact with transition metals, and how can these interactions be leveraged in material synthesis?

Answer:

  • Coordination Chemistry : DBP acts as a bidentate ligand, forming stable complexes with metals like Zr⁴⁺, UO₂²⁺, and Cu²⁺. For example, uranyl dibutyl phosphate complexes are used in nuclear fuel reprocessing .
  • Material Synthesis : Zirconium-DBP precipitates serve as precursors for phosphate ceramics. Reaction stoichiometry (Zr:DBP ratio) controls crystallinity and porosity .

Methodological Note : Characterize metal-DBP complexes using EXAFS or XPS to elucidate bonding modes and optimize synthesis conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.